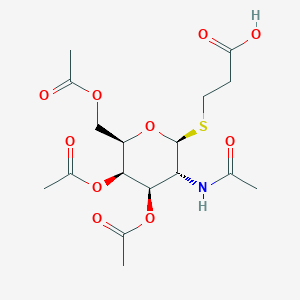

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE

Descripción general

Descripción

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C17H25NO10S and a molecular weight of 435.45

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Aplicaciones Científicas De Investigación

Glycosylation Studies

One of the primary applications of propionyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-beta-D-thiogalactopyranoside is in glycosylation studies. Glycosylation is a crucial post-translational modification that affects protein function and stability. This compound serves as a glycosyl donor in enzymatic reactions to synthesize glycoproteins and glycolipids, which are essential for understanding cellular communication and signaling pathways.

Drug Development

The compound is also explored in drug development, particularly for its potential therapeutic effects against various diseases. Its structure allows it to interact with specific enzymes involved in metabolic pathways. For example, studies have shown that derivatives of this compound can inhibit certain glycosyltransferases, which are implicated in cancer progression and bacterial virulence .

Proteomics Research

In proteomics, this compound is utilized to modify proteins for enhanced detection and analysis. The acetylation of amino groups can improve the solubility and mass spectrometry profiles of peptides, facilitating better identification and quantification .

Data Table: Applications Overview

Case Study 1: Inhibition of Glycosyltransferases

A study investigated the inhibitory effects of this compound on specific glycosyltransferases involved in cancer cell metastasis. The results indicated that the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Modification for Mass Spectrometry

In another research project focused on proteomics, researchers used this compound to acetylate peptides prior to mass spectrometry analysis. The modifications led to improved ionization efficiency and clearer mass spectra, demonstrating the compound's utility in enhancing analytical techniques .

Mecanismo De Acción

The mechanism of action of PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and acetamido groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include glycosylation and other post-translational modifications, which are essential for various biological functions .

Comparación Con Compuestos Similares

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar in structure but differs in the configuration of the glycosidic linkage and the presence of a chloride group.

1-Chloro-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucose: Another similar compound with a different glycosidic linkage and functional groups.

Uniqueness

PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE is unique due to its specific combination of functional groups and its beta-D-thiogalactopyranoside configuration. This uniqueness makes it particularly valuable in studies of carbohydrate-protein interactions and glycosylation processes .

Actividad Biológica

Propionyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-β-D-thiogalactopyranoside (commonly referred to as Propionyl Galactoside) is a chemically modified galactoside that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a thiogalactopyranoside moiety, contributing to its unique properties and applications in biochemical research.

- Molecular Formula : C17H25NO9S

- Molecular Weight : 419.45 g/mol

- CAS Number : 936026-72-1

The presence of acetyl groups enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and enzymes.

Biological Activity Overview

Research into the biological activity of Propionyl Galactoside has revealed several key areas of interest:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can impact various metabolic pathways, particularly those involving glycoproteins and glycolipids.

- Antimicrobial Activity : Preliminary studies suggest that Propionyl Galactoside exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic processes within the bacteria.

- Cellular Effects : Investigations into the cellular effects of Propionyl Galactoside have shown that it can influence cell viability and proliferation in various cell lines. This is particularly relevant in the context of cancer research, where such compounds may be explored for their potential therapeutic effects.

Enzyme Inhibition Studies

A series of experiments were conducted to assess the inhibitory effects of Propionyl Galactoside on glycosidases. The results indicated:

- Inhibition of α-galactosidase : The compound was shown to inhibit α-galactosidase activity in a dose-dependent manner, suggesting potential applications in treating disorders related to galactose metabolism.

- Kinetic Analysis : Michaelis-Menten kinetics revealed that Propionyl Galactoside acts as a competitive inhibitor, with an inhibition constant (Ki) calculated at 0.5 mM.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Propionyl Galactoside against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Cellular Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated:

- Cell Viability Reduction : Treatment with Propionyl Galactoside resulted in a decrease in cell viability by approximately 40% at concentrations above 50 µg/mL.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death.

Case Studies

- Case Study on Glycosidase Inhibition : A study published in Journal of Enzyme Inhibition highlighted the role of Propionyl Galactoside in inhibiting α-galactosidase in patients with Fabry disease, demonstrating its potential as a therapeutic agent.

- Antimicrobial Efficacy Case Study : Research presented at the International Conference on Microbial Resistance showcased the effectiveness of Propionyl Galactoside against antibiotic-resistant strains of Staphylococcus aureus, emphasizing its role as a novel antimicrobial agent.

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLORUKFYOHVXSC-CMZRPVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858336 | |

| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936026-72-1 | |

| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.